Boc-alpha-methyl-D-2-fluorophenylalanine (Boc-D-aMePhe(2-F)-OH)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

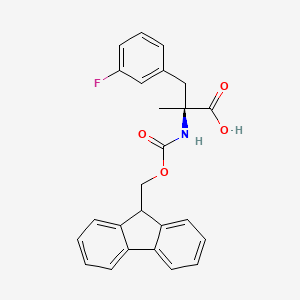

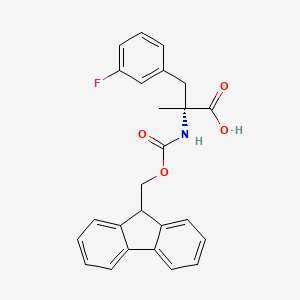

Boc-alpha-methyl-D-2-fluorophenylalanine (Boc-D-aMePhe(2-F)-OH), also known as Boc-D-α-Me-Phe(2-F)-OH, is an amino acid that has become increasingly popular in the scientific community due to its versatile applications in various fields. It is a synthetic derivative of the naturally occurring amino acid phenylalanine, and is often used as a building block in peptides and proteins. Boc-D-aMePhe(2-F)-OH has been used in a wide range of applications, including drug design, peptide synthesis, protein engineering, and biochemistry research.

Aplicaciones Científicas De Investigación

Drug Development

The introduction of fluorine into phenylalanine analogs like Boc-D-aMePhe(2-F)-OH can significantly improve the biophysical and chemical properties of pharmaceuticals. The small size and high electronegativity of fluorine contribute to low polarizability and strong covalent bonds to carbon, which can enhance the bioavailability of the drug .

Enzyme Inhibition

Fluorinated amino acids such as Boc-D-aMePhe(2-F)-OH have been utilized as potential enzyme inhibitors. Their unique properties allow them to interact with enzymatic active sites differently than their non-fluorinated counterparts, potentially leading to the development of new classes of inhibitors .

Therapeutic Proteins

Incorporating fluorinated aromatic amino acids into therapeutic proteins and peptide-based vaccines increases their catabolic stability. This stability is crucial for maintaining the efficacy of therapeutic proteins over time .

Protein Folding and Stability

The presence of fluorine atoms within amino acid chains can influence protein folding and stability. This effect is particularly important in the design of proteins for therapeutic and industrial applications, where stability under various conditions is essential .

Positron Emission Tomography (PET) Imaging

Boc-D-aMePhe(2-F)-OH can be used in PET imaging to map out tumor ecosystems. The fluorine atom in the compound allows for the tracking and imaging of biological pathways, providing valuable insights into tumor behavior and physiology .

Peptide Structure and Metabolic Properties

The metabolic properties of peptides, such as membrane permeability and reactivity, can be modulated by the incorporation of fluorinated amino acids like Boc-D-aMePhe(2-F)-OH. This modulation is crucial for the development of peptides with specific desired properties .

Propiedades

IUPAC Name |

(2R)-3-(2-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDAZPHENNYPKS-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)